3,5-Dichloropyrazolo[1,5-a]pyrimidine CAS 1823383-15-8 properties
3,5-Dichloropyrazolo[1,5-a]pyrimidine CAS 1823383-15-8 properties
The following technical guide details the properties, synthesis, and reactivity of 3,5-Dichloropyrazolo[1,5-a]pyrimidine (CAS 1823383-15-8).
CAS: 1823383-15-8 | Formula: C₆H₃Cl₂N₃ | MW: 188.01 g/mol
Executive Summary
3,5-Dichloropyrazolo[1,5-a]pyrimidine is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., Trk, CDK, PI3K). Unlike its more common isomer, 5,7-dichloropyrazolo[1,5-a]pyrimidine, the 3,5-dichloro variant offers a distinct substitution pattern that allows medicinal chemists to explore specific vectors in the ATP-binding pocket of kinases.
This scaffold is characterized by a significant electronic disparity between the chlorine atoms at positions C3 and C5 . The C5-chlorine (pyrimidine ring) functions as a highly reactive electrophile suitable for nucleophilic aromatic substitution (
Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | 1823383-15-8 | Distinct from 5,7-dichloro isomer (CAS 57489-77-7) |
| Molecular Weight | 188.01 g/mol | Fragment-like, high ligand efficiency potential |
| Appearance | Off-white to pale yellow solid | Typical for halogenated fused aza-heterocycles |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water; moderate in alcohols |
| LogP (Predicted) | ~2.1 | Lipophilic, suitable for CNS penetration optimization |
| TPSA | ~30 Ų | Low polar surface area, good membrane permeability |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; protect from light |
Structural & Electronic Analysis
The pyrazolo[1,5-a]pyrimidine core is an isomer of purine.[1] The numbering system and electronic distribution are critical for predicting reactivity.
-
Position 3 (Pyrazole): Electron-rich. The chlorine here mimics an aryl chloride. It is resistant to nucleophilic attack but reactive in oxidative addition with Palladium(0).
-
Position 5 (Pyrimidine): Electron-deficient. The chlorine here is activated by the adjacent bridgehead nitrogen and the N4 nitrogen. It behaves like an imidoyl chloride, making it the primary site for
. -
Position 7: In this specific isomer, C7 is unsubstituted (H).[2] This reduces steric hindrance at C5 compared to the 5,7-dichloro analog.
Visualization: Reactivity Map
Figure 1: Reactivity divergence between C3 and C5 positions.
Synthetic Accessibility
The synthesis of the 3,5-dichloro isomer is less straightforward than the 5,7-isomer because standard condensation of 3-aminopyrazole with
Recommended Synthetic Route
-
Regioselective Cyclization: Reaction of 3-aminopyrazole with ethyl propiolate or an acylated Meldrum's acid derivative to favor the formation of the pyrazolo[1,5-a]pyrimidin-5-one (5-hydroxy) tautomer.
-
Chlorination (C5): Treatment with phosphoryl chloride (
) converts the 5-hydroxy group to the 5-chloro derivative. -
Electrophilic Halogenation (C3): The pyrazole ring is electron-rich at C3. Treatment with N-chlorosuccinimide (NCS) regioselectively installs the second chlorine.
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis targeting the 3,5-dichloro regioisomer.
Experimental Protocols
Protocol A: Regioselective at C-5
This protocol demonstrates the selective displacement of the C5-chlorine using a secondary amine (e.g., morpholine). The C3-chlorine remains intact due to its lower electrophilicity.
Materials:
-
3,5-Dichloropyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Morpholine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 3,5-dichloropyrazolo[1,5-a]pyrimidine in 5 mL of dry IPA.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of morpholine dropwise at room temperature.
-
Reaction: Stir the mixture at ambient temperature for 2–4 hours.
-
Note: If reaction is sluggish, heat to 50°C. Monitoring by TLC/LCMS is essential. The C5-Cl is highly reactive; excessive heat may degrade the product or cause side reactions.
-
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[3]
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc). -
Expected Product: 3-Chloro-5-morpholinopyrazolo[1,5-a]pyrimidine.
Protocol B: Suzuki-Miyaura Coupling at C-3
After functionalizing C-5, the C-3 chlorine can be engaged in cross-coupling.
Materials:
-
3-Chloro-5-substituted-pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: Combine the substrate, boronic acid, and base in dioxane/water (4:1 ratio) in a microwave vial. Sparge with nitrogen for 5 minutes.
-
Catalyst: Add the Pd catalyst under a nitrogen stream. Seal the vial.
-
Reaction: Heat to 90–100°C for 2–12 hours (or microwave at 110°C for 30 min).
-
Workup: Filter through a Celite pad, dilute with water, and extract with DCM.
-
Purification: Silica gel chromatography.
Medicinal Chemistry Applications
The 3,5-dichloro scaffold is a bioisostere of the purine core found in ATP. Its specific utility lies in:
-
Kinase Selectivity: The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" for kinases including TrkA/B/C , CDK2 , and PI3K [1, 2].
-
Vector Exploration:
-
C5 Substituents: Often point towards the solvent-exposed region or the hinge binder region, depending on binding mode.
-
C3 Substituents: Typically occupy the hydrophobic pocket (gatekeeper region) or the sugar-binding pocket.
-
-
Solubility: Introducing solubilizing groups (piperazines, morpholines) at C5 via
is a standard strategy to improve the ADME profile of the final drug candidate.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Stability: Stable under standard laboratory conditions but should be kept dry. Hydrolysis of the C-Cl bonds can occur under strongly acidic or basic aqueous conditions at high temperatures.
References
-
MDPI (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]
-
National Institutes of Health (PMC). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
-
RSC Medicinal Chemistry. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12]
-
Organic Chemistry Portal. Regioselective Synthesis of Pyrazoles. (Context on pyrazole reactivity). Available at: [Link]
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- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5- c ]quinazolin-6(5 H )-ones and molecular docking study of their affinity against the COVID-19 main protea ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03179E [pubs.rsc.org]
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- 9. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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